(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S2/c20-18-9-5-4-8-17(18)19-10-12-21(13-14-24-19)25(22,23)15-11-16-6-2-1-3-7-16/h1-9,11,15,19H,10,12-14H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATMYVBMHVPNPH-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiazepane ring: This can be achieved through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thiazepane ring.
Addition of the styrylsulfonyl group: This can be done through a sulfonylation reaction, where a styrylsulfonyl group is attached to the thiazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Products with substituted chlorophenyl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: Possible therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The following compounds share the 7-(2-chlorophenyl)-1,4-thiazepane backbone but differ in substituents at the 4-position:
Substituent-Driven Properties
- Electronic Effects: The styrylsulfonyl group in the target compound introduces a conjugated π-system, which may enhance electron-withdrawing effects compared to the alkyl sulfonyl group in . This could modulate reactivity in nucleophilic or redox environments. The trifluorobenzoyl group in combines aromatic fluorination with a carbonyl group, favoring planar interactions (e.g., π-π stacking) with hydrophobic enzyme pockets.
- The trifluoropropyl chain in introduces flexibility, possibly compromising target specificity but improving membrane permeability. The trifluorobenzoyl substituent in maintains a flat aromatic structure, ideal for fitting into tight binding pockets.
Biological Implications :
Research Findings and Gaps
- Synthetic Accessibility : The trifluorobenzoyl derivative has a well-documented synthetic route (CAS 1795430-71-5), whereas synthetic details for the target compound and are sparse.
- Pharmacological Data: No direct biological studies comparing these analogs are available in the provided evidence. However, fluorinated sulfonyl derivatives like and are frequently prioritized in drug discovery for their balance of stability and potency.
Biological Activity
Overview of Thiazepane Derivatives
Thiazepanes are a class of heterocyclic compounds characterized by a seven-membered ring containing both sulfur and nitrogen atoms. They have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The structure of (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane can be broken down as follows:
- Thiazepane Ring : The core seven-membered ring that provides the framework for biological activity.
- Chlorophenyl Group : The presence of a 2-chlorophenyl substituent may enhance lipophilicity and influence receptor interactions.
- Styrylsulfonyl Group : This moiety could contribute to the compound's ability to interact with various biological targets.
Antimicrobial Activity
Thiazepane derivatives have shown promising antimicrobial properties. Research indicates that modifications to the thiazepane structure can enhance efficacy against bacterial strains. For example, compounds with electron-withdrawing groups (like chloro) often exhibit increased antibacterial activity.
Anticancer Potential
Studies have indicated that thiazepane derivatives can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction or cell cycle arrest. Investigating this compound in vitro against various cancer cell lines could provide insights into its potential as an anticancer agent.
Anti-inflammatory Effects
Compounds in this class have been evaluated for their anti-inflammatory properties. The sulfonyl group may play a crucial role in modulating inflammatory pathways, making thiazepanes candidates for treating conditions like arthritis or other inflammatory diseases.
Future Directions
Further research is essential to elucidate the specific biological mechanisms of this compound. Suggested studies include:
- In vitro and In vivo Studies : Assessing the compound's efficacy against various microbial and cancer cell lines.
- Mechanistic Studies : Investigating the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : Understanding how structural modifications impact biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in synthesizing (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane?
- Methodological Answer : The synthesis typically involves:
- Thiazepane Ring Formation : Cyclization of precursors containing sulfur and nitrogen under controlled pH and temperature (e.g., using thiourea derivatives and alkylating agents) .
- Sulfonation : Introduction of the styrylsulfonyl group via electrophilic aromatic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
- Chlorophenyl Incorporation : Substitution reactions using 2-chlorophenyl halides, optimized with polar aprotic solvents (e.g., DMF) .
- Challenges : Low yields due to steric hindrance from the styrylsulfonyl group and competing side reactions. Purification via column chromatography or recrystallization is critical .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : To confirm the thiazepane ring structure and substituent positions (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for sulfonyl carbon) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical confirmation, especially the (E)-configuration of the styrylsulfonyl group .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Thermal Stability : Assess via thermogravimetric analysis (TGA). Thiazepane derivatives are generally stable up to 150°C but degrade under strong oxidizing agents .
- Photostability : Conduct accelerated degradation studies under UV light; aromatic sulfonyl groups may cause sensitivity, requiring storage in amber vials .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13). The sulfonyl group enhances resistance to hydrolysis compared to non-sulfonated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) for sulfonation efficiency .
- Solvent Optimization : Use DCM for sulfonation (low polarity) and DMF for substitution reactions (high polarity) .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
- In-line Analytics : Employ HPLC monitoring to terminate reactions at peak product concentration .
Q. How can contradictory biological activity data in early-stage studies be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-chlorophenyl with fluorophenyl) to isolate activity contributors .
- Target Profiling : Use affinity chromatography or SPR to identify off-target interactions .
- Dose-Response Analysis : Conduct assays across a wider concentration range (nM–μM) to rule out assay-specific artifacts .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate binding to hypothesized targets (e.g., GPCRs or kinases) using software like AutoDock Vina. Prioritize targets with high docking scores and conserved binding pockets .
- MD Simulations : Perform 100-ns simulations to assess binding stability and conformational changes in aqueous environments .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with observed bioactivity .
Q. How can regioselectivity challenges in functionalizing the thiazepane ring be addressed?
- Methodological Answer :
- Protecting Group Strategies : Temporarily block reactive sites (e.g., sulfonyl oxygen) with tert-butyldimethylsilyl (TBS) groups during substitutions .
- Directed Metalation : Use Pd-catalyzed C–H activation to selectively modify the 7-position of the thiazepane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
